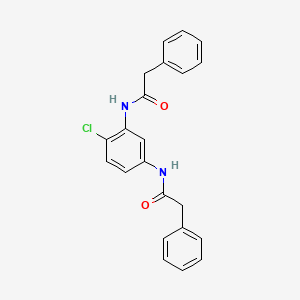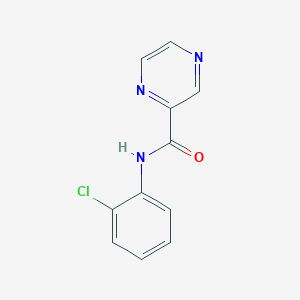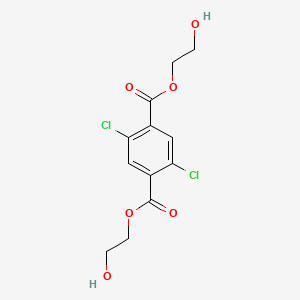![molecular formula C16H22ClN3O3 B5188610 N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as CGP 49823, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as dipeptidyl peptidase IV (DPP-IV) inhibitors and has been shown to have a wide range of biological effects.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 exerts its effects by inhibiting DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 increases the levels of these hormones, leading to improved glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 has been shown to have a wide range of biochemical and physiological effects, including improved glucose tolerance, increased insulin secretion, and decreased inflammation. It has also been shown to have anti-cancer effects, possibly through its inhibition of DPP-IV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 is its specificity for DPP-IV, which allows for targeted inhibition of this enzyme. However, one limitation is its relatively low potency compared to other DPP-IV inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823, including:
1. Further exploration of its potential therapeutic applications in diabetes, cancer, and inflammation.
2. Development of more potent analogs of N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 with improved efficacy.
3. Investigation of its effects on other biological pathways and systems.
4. Evaluation of its safety and toxicity in preclinical and clinical studies.
5. Development of new formulations and delivery methods to improve its pharmacokinetic properties.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 is typically synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and inflammation. It has been shown to inhibit DPP-IV, an enzyme that plays a key role in the regulation of glucose metabolism, and has been proposed as a potential treatment for type 2 diabetes.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-12-3-4-13(11-14(12)17)19-16(22)15(21)18-5-2-6-20-7-9-23-10-8-20/h3-4,11H,2,5-10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEHCHVLKGQJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)

![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)




![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
